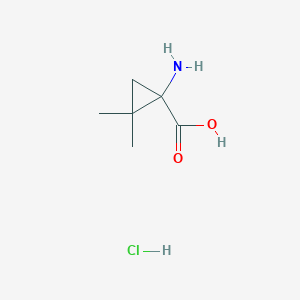

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride (ADCCA HCl) is a cyclic amino acid . It has a molecular weight of 165.62 . The IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves several methods . These include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . The first enantioselective synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid was achieved by an enzymatic asymmetrization of a prochiral precursor .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H .Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Scientific Research Applications

Ethylene Biosynthesis and Plant Growth Regulation

Research into the synthesis and study of cyclopropane carboxylic acid derivatives, including 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hcl, has revealed their importance in understanding ethylene biosynthesis and its role in plant growth and development. The preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, for example, has provided insights into affinity purification techniques and the generation of antibodies aimed at studying ethylene, a crucial plant growth hormone. This derivative is an analogue of the precursor to ethylene, highlighting the compound's significance in plant biology research (Pirrung, Dunlap, & Trinks, 1989).

Synthetic Applications and Chemical Biology

In the realm of synthetic chemistry and chemical biology, 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hcl serves as a precursor or intermediary in the synthesis of various biologically active compounds. The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid are crucial for producing medicaments and pesticides, underscoring the versatility of cyclopropane derivatives in organic synthesis and their potential in developing novel therapeutic agents (Gong, 2007).

Role in Ethylene-Independent Signaling

Recent studies have indicated that 1-aminocyclopropane 1-carboxylic acid (ACC), closely related to the queried compound, plays a signaling role independent of ethylene biosynthesis. This discovery opens new avenues for research into the non-hormonal roles of ACC in plant development, suggesting that cyclopropane carboxylic acid derivatives could have broader implications in plant biology beyond their known functions in ethylene production (Polko & Kieber, 2019).

Enzymatic Inhibition and Biocatalysis

The development of fluorinated analogs of 1-aminocyclopropane carboxylic acid and studies on their enzymatic interactions offer potential for understanding and manipulating enzyme function, with implications for both basic and applied research. Such compounds serve as tools for probing enzyme mechanisms, potentially leading to novel strategies for controlling ethylene production in plants and designing new biocatalysts for industrial applications (Sloan & Kirk, 1997).

Stress Mitigation in Plants

The application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria has shown promise in ameliorating biomass characteristics of plants under drought and salt stress. This research demonstrates the potential of microbial interactions with plants to enhance stress tolerance, thereby contributing to sustainable agricultural practices and crop resilience (Tiwari, Duraivadivel, Sharma, & P., 2018).

Safety and Hazards

The safety information for 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It’s structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, is known to target theglycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which acts as anagonist for the glycine modulatory site of the NMDA receptor complex . It mimics the effects of glycine on the NMDA receptor ion channel and blocks 3H-glycine binding to rat forebrain membrane .

Biochemical Pathways

1-aminocyclopropane-1-carboxylic acid, a structurally similar compound, is known to be the biochemical precursor of the plant hormone ethylene in a process catalysed by the ethylene forming enzyme (efe) . Ethylene, once liberated, induces acceleration of most of the plant development processes, such as flowering, ripening, germination and senescence .

Result of Action

It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which blocks nmda-induced release of arachidonic acid in cerebellar granule cells .

Properties

IUPAC Name |

1-amino-2,2-dimethylcyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXSCFKYEZSMOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123311-22-8 |

Source

|

| Record name | 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL](/img/structure/B2944658.png)

![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)

![methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2944660.png)

![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944661.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)

![9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2944665.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2944668.png)

![Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate](/img/structure/B2944670.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)